Integrase Inhibitory Potency: 10- to 38-Fold Reduction Relative to Elvitegravir
In antiviral activity assays, the M4 glucuronide metabolite (elvitegravir acyl glucuronide) is substantially less potent than the parent drug elvitegravir. Direct comparative data indicate a 10- to 38-fold reduction in activity [1]. For context, elvitegravir demonstrates an IC₅₀ of 0.7 nM against HIV-1 IIIB [2].
| Evidence Dimension | Antiviral potency (fold-reduction vs. parent) |
|---|---|
| Target Compound Data | 10- to 38-fold less potent than parent elvitegravir |
| Comparator Or Baseline | Elvitegravir (parent drug) |
| Quantified Difference | 10- to 38-fold reduction in antiviral activity |
| Conditions | Antiviral activity tests in cell culture (specific assay details not specified in source) |
Why This Matters
This quantitative difference confirms that the glucuronide metabolite does not contribute meaningfully to in vivo antiviral efficacy, thereby guiding the interpretation of PK/PD studies and preventing erroneous extrapolation of parent drug potency to the metabolite.
- [1] Gelbe Liste. Elvitegravir - Anwendung, Wirkung, Nebenwirkungen. 2022 Aug 1. View Source
- [2] Ramanathan S, Mathias AA, German P, Kearney BP. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir. Clin Pharmacokinet. 2011 Apr;50(4):229-44. doi: 10.2165/11584570-000000000-00000. PMID: 21348537. View Source
